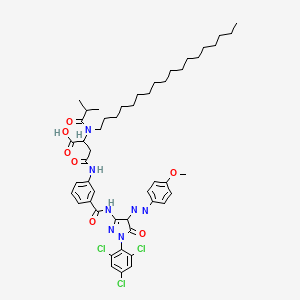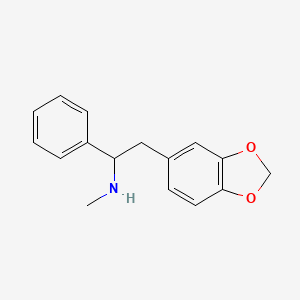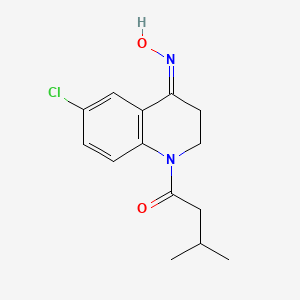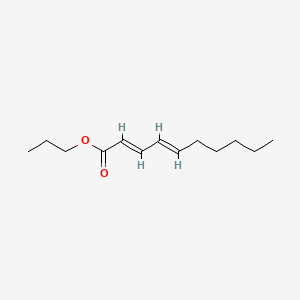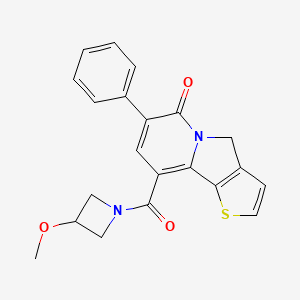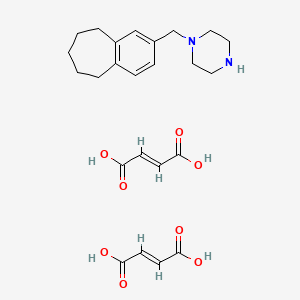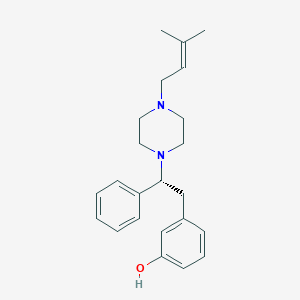
Vhz6RT776L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
AD-1211 is synthesized through a series of chemical reactions involving the substitution of a prenyl group on a piperazine ring. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with a suitable dihaloalkane.
Prenylation: The piperazine ring is then prenylated using a prenyl halide under basic conditions.
Substitution with Phenylethyl Group: The prenylated piperazine is further reacted with a phenylethyl halide to introduce the phenylethyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyphenyl group.
Industrial Production Methods
The industrial production of AD-1211 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
AD-1211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AD-1211 into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AD-1211, each with unique pharmacological properties .
科学的研究の応用
AD-1211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: Investigated for its effects on opioid receptors and its potential as a mixed agonist-antagonist.
Medicine: Explored for its analgesic properties and potential use in pain management with reduced tolerance and dependence.
作用機序
AD-1211 exerts its effects through its interaction with opioid receptors. It acts as a mixed agonist-antagonist at these receptors, particularly the mu-opioid receptor. The compound binds to the receptor and modulates its activity, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .
類似化合物との比較
AD-1211 is unique compared to other opioid analgesics due to its mixed agonist-antagonist profile and its structural uniqueness as a 1-substituted-4-prenyl-piperazine derivative. Similar compounds include:
- Diphenidine
- Diphenpipenol
- Ephenidine
- Fluorolintane
- Lanicemine
- Lefetamine
- Methoxphenidine (MXP)
- MT-45
- Remacemide
- AH-7921
These compounds share some pharmacological properties with AD-1211 but differ in their chemical structure and specific receptor interactions.
特性
CAS番号 |
61311-51-1 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC名 |
3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1 |
InChIキー |
WLHCNEPBQJOHKW-HSZRJFAPSA-N |
異性体SMILES |
CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
正規SMILES |
CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


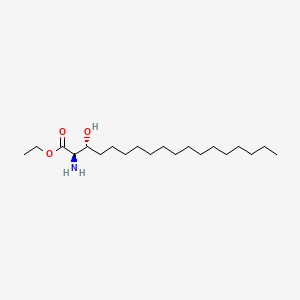

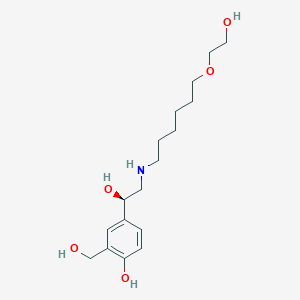
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
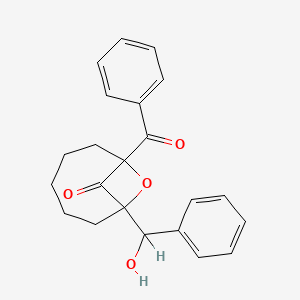
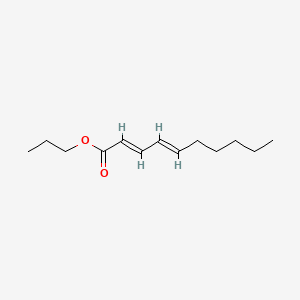
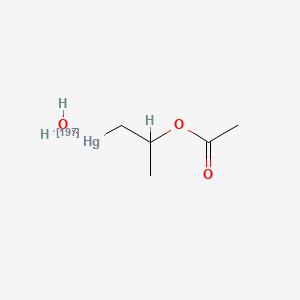
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
